Ethanone, 1-(2-propylcyclohexyl)- (9CI)
Description
Ethanone, 1-(2-propylcyclohexyl)- (9CI) is a ketone derivative featuring a cyclohexane ring substituted with a propyl group at the 2-position and an acetyl group at the 1-position. Cyclohexyl-substituted ketones are often explored for applications in agrochemicals, pharmaceuticals, and organic synthesis due to their balanced lipophilicity and stability .
Properties
CAS No. |
167225-93-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 |
IUPAC Name |
1-(2-propylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h10-11H,3-8H2,1-2H3 |
InChI Key |
FDJCYOIPBGFTRZ-UHFFFAOYSA-N |
SMILES |
CCCC1CCCCC1C(=O)C |
Synonyms |
Ethanone, 1-(2-propylcyclohexyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
(a) Ethanone, 1-(4-methylphenyl)- (9CI) (4'-Methyl Acetophenone)
- Structure : Aromatic phenyl ring with a methyl group at the para position.
- Physical Properties :
- Comparison : The cyclohexyl-propyl substituent in the target compound likely increases lipophilicity (higher log P) compared to the aromatic 4-methylphenyl group, which may reduce water solubility. The bulkier cyclohexane ring could also elevate the boiling point relative to the planar phenyl system.
(b) Ethanone, 1,1-bicyclo[1.1.1]pentane-1,3-diylbis- (9CI)
- Structure : Bicyclic framework with dual acetyl groups.
- Physical Properties :
- Comparison : The bicyclic structure introduces rigidity and polarity, resulting in moderate water solubility. The target compound’s cyclohexyl-propyl group may exhibit lower solubility due to increased hydrophobicity but comparable melting/boiling points due to similar molecular weights.
(c) Ethanone, 2-chloro-1-(2,4,6-trihydroxyphenyl)- (9CI)
- Structure : Trihydroxyphenyl group with a chlorine substituent.
- Physical Properties :
- Comparison : The trihydroxyphenyl group enhances polarity and hydrogen-bonding capacity, making this compound more water-soluble than the target cyclohexyl derivative. The chlorine atom may confer stability but also increase toxicity risks.
(a) Pyrifenox (1-(2,4-dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime)
- Structure : Dichlorophenyl and pyridinyl substituents with an oxime ether.
- Applications : Used as a fungicide (e.g., Dorado, Furado) .
- Comparison: The dichlorophenyl group enhances pesticidal activity, suggesting that halogenation in ethanone derivatives can improve bioactivity. The target compound’s cyclohexyl-propyl group may offer similar steric effects but lacks halogen-driven electrophilicity.
(b) Ethanone, 1-(3-fluoro-5-methoxyphenyl)- (9CI)
- Structure : Fluorine and methoxy substituents on the phenyl ring.
- Properties : Enhanced polarity from fluorine and electron-donating methoxy groups .
- Comparison : Fluorine’s electronegativity increases stability and alters reactivity, whereas the target compound’s aliphatic cyclohexyl group may prioritize lipophilicity over electronic effects.
Preparation Methods
Friedel-Crafts Acylation of Propylcyclohexane
The Friedel-Crafts acylation represents a classical approach for introducing acetyl groups onto cyclohexane derivatives. For 1-(2-propylcyclohexyl)ethanone, this method involves reacting 2-propylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its ability to activate the acylating agent.
Reaction Conditions:
-
Catalyst: AlCl₃ (1.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–5°C (to minimize side reactions)
-
Yield: ~45–50% (theoretical maximum limited by steric hindrance).
Mechanistic Insights:
The reaction proceeds via the formation of an acylium ion (CH₃C⁺=O), which interacts with the electron-rich cyclohexane ring. The 2-propyl substituent directs electrophilic attack to the para position, but steric bulk reduces regioselectivity, necessitating careful stoichiometric control.
Alkylation-Carbonylation Tandem Strategy
A more efficient route involves the alkylation of cyclohexene followed by carbonylation. This method, adapted from analogous cyclohexenyl ethanone syntheses, avoids direct acylation challenges:
Step 1: Synthesis of 2-Propylcyclohexene
Cyclohexene is alkylated with 1-bromopropane using a nickel-palladium (Ni-Pd) alloy catalyst under hydrogen pressure (1–5 MPa). This step achieves ~90% conversion at 50–120°C.
Step 2: Hydroformylation and Oxidation
The resulting 2-propylcyclohexene undergoes hydroformylation with syngas (CO/H₂) in the presence of a rhodium catalyst, forming 2-propylcyclohexanealdehyde. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the target ketone.
Optimization Data:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| CO/H₂ Pressure | 3 MPa | +15% |
| Rh Catalyst Loading | 0.5 mol% | +20% |
| Oxidation Time | 4 h | +10% |
Catalytic Hydrogenation of Cyclohexenyl Precursors
Bromination-Hydrogenation Sequence
A patent-pending method for cyclohexenyl ethylamine synthesis provides a template for ketone preparation. Adapting this approach:
-
Bromination: 1-Cyclohexeneacetonitrile reacts with hydrobromic acid (30% in acetic acid) at 40°C to form 1-bromocyclohexaneacetonitrile (93% yield).
-
Hydrogenation: Catalytic hydrogenation (Ni-Pd alloy, 1–5 MPa H₂, 50–120°C) reduces the nitrile to ethylamine.
-
Oxidation: The amine intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄), achieving ~85% purity after distillation.
Critical Parameters:
-
Catalyst Composition: Ni:Pd (3:1) maximizes hydrogenation efficiency.
-
Reaction Time: 2 h minimizes decomposition side reactions.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for each route:
| Method | Overall Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 45–50% | 90% | Moderate | Low |
| Alkylation-Carbonylation | 65–70% | 95% | High | Moderate |
| Bromination-Hydrogenation | 60–65% | 85% | High | High |
Key Findings:
-
The alkylation-carbonylation route offers superior yield and purity but requires specialized equipment for high-pressure CO/H₂ handling.
-
Bromination-hydrogenation is cost-effective for industrial-scale production despite lower purity.
Mechanistic Challenges and Solutions
Steric Hindrance Mitigation
The 2-propyl group creates significant steric bulk, complicating both electrophilic substitution and catalytic reactions. Strategies to address this include:
Byproduct Formation
Common byproducts like 1-(3-propylcyclohexyl)ethanone arise from poor regiocontrol. Solutions involve:
-
Directed Metalation: Employing tert-butyllithium to deprotonate specific cyclohexane positions before acylation.
-
Chiral Catalysts: Rhodium-BINAP complexes improve stereoselectivity in hydroformylation steps.
Industrial-Scale Production Considerations
Q & A
Basic: What are the recommended methods for synthesizing 1-(2-propylcyclohexyl)ethanone derivatives?
Methodological Answer:
Synthesis typically involves Friedel-Crafts acylation or ketone functionalization of substituted cyclohexane precursors. For example:
- Cyclohexane Functionalization : React 2-propylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Purification : Use liquid-liquid extraction with dichloromethane/water, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via GC-MS or HPLC .
Basic: How can researchers characterize the stereochemistry of 1-(2-propylcyclohexyl)ethanone?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR spectra for diastereotopic proton splitting in the cyclohexyl ring. Nuclear Overhauser Effect (NOE) experiments can distinguish axial vs. equatorial substituents .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly if chiral centers are present (e.g., trans/cis isomerism in related cyclohexenyl derivatives) .
Advanced: How do steric effects in the 2-propylcyclohexyl group influence reactivity in ketone-based reactions?
Methodological Answer:
- Steric Hindrance Analysis : Use computational modeling (DFT or MD simulations) to map spatial occupancy of the 2-propyl group. Compare reaction rates of nucleophilic additions (e.g., Grignard reagents) with less hindered analogs .
- Case Study : In related bicyclic ethanones, bulky substituents reduce enantioselectivity in asymmetric hydrogenation by 30–50%, requiring optimized catalysts (e.g., BINAP-Ru complexes) .
Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar ethanone derivatives?
Methodological Answer:
- Data Cross-Validation : Combine H NMR, IR (C=O stretch ~1700–1750 cm⁻¹), and high-resolution MS. For example, distinguish regioisomers by comparing fragmentation patterns in EI-MS .
- Reference Standards : Synthesize or acquire certified analogs (e.g., 1-(5-methyl-3-cyclohexenyl)ethanone) to benchmark spectral signatures .
Basic: What safety protocols are critical when handling 1-(2-propylcyclohexyl)ethanone in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritant properties (common in ketones).
- Toxicity Mitigation : Review analogous compounds (e.g., methylcyclohexyl ethanones) for LD₅₀ data; implement spill containment and ethanol-based deactivation .
Advanced: What computational tools are effective for predicting the environmental persistence of 1-(2-propylcyclohexyl)ethanone?
Methodological Answer:
- PBT Profiling : Use EPI Suite or OPERA models to estimate biodegradation (e.g., log Kow for lipophilicity) and bioaccumulation potential. Compare with structurally validated compounds like octahydrotetramethylnaphthalenyl ethanone .
- Ecotoxicity Assays : Conduct Daphnia magna or algae growth inhibition tests to validate model predictions .
Basic: How can researchers optimize solvent selection for recrystallizing 1-(2-propylcyclohexyl)ethanone?
Methodological Answer:
- Solvent Screening : Test polar aprotic (e.g., acetone) vs. nonpolar (hexane) solvents. For cyclohexane-derived ketones, mixed solvents (e.g., ethyl acetate/hexane) often yield higher purity crystals .
- Thermal Analysis : Use DSC to identify melting points and polymorph transitions, ensuring stability during storage .
Advanced: What strategies address low yields in catalytic asymmetric syntheses of chiral ethanone derivatives?
Methodological Answer:
- Catalyst Optimization : Screen chiral phosphine ligands (e.g., Josiphos) with Pd or Rh catalysts. For example, enantiomeric excess (ee) improved from 55% to 92% in similar bicyclic ketones by adjusting ligand steric bulk .
- In Situ Monitoring : Employ ReactIR to track reaction progress and optimize kinetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
